molecular formula C22H24N6O9 B13809332 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- CAS No. 68391-47-9

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-

Cat. No.: B13809332
CAS No.: 68391-47-9
M. Wt: 516.5 g/mol
InChI Key: FLCJGMFVUFLMTJ-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics. This compound is also known by its industrial name, Disperse Blue 79 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dinitroaniline, followed by coupling with a suitable phenol derivative. The final step involves the acetylation of the amino groups to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- has several scientific research applications:

    Chemistry: Used as a model compound in studies of azo dye chemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in the textile industry, providing vibrant and long-lasting colors.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- involves its interaction with molecular targets through its azo and acetamide groups. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The azo bond can also undergo reduction, leading to the formation of active metabolites that may exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the acetamide and azo groups in Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]- provides it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .

Properties

CAS No.

68391-47-9

Molecular Formula

C22H24N6O9

Molecular Weight

516.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C22H24N6O9/c1-14(29)23-21-12-17(26(8-10-36-15(2)30)9-11-37-16(3)31)4-6-19(21)24-25-20-7-5-18(27(32)33)13-22(20)28(34)35/h4-7,12-13H,8-11H2,1-3H3,(H,23,29)

InChI Key

FLCJGMFVUFLMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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